4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

Researchers needing a pre-functionalized 3-cyanopyridone core for cytotoxic screening often face lengthy synthesis. This compound (CAS 634173-21-0) provides the N1-(3-methylphenyl)-substituted scaffold directly, enabling rapid SAR expansion. Key advantages: • Matches the Faidallah 2015 chemotype, where N1-aryl analogs achieved LC₅₀ values 2.5-fold superior to doxorubicin against HT29 colon carcinoma. • Computed XLogP of 2.5 and zero H-bond donors predict favorable membrane permeability for cellular assays. • Available at 98% purity for immediate use in medicinal chemistry and corrosion inhibition studies.

Molecular Formula C15H14N2O
Molecular Weight 238.29
CAS No. 634173-21-0
Cat. No. B2939564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS634173-21-0
Molecular FormulaC15H14N2O
Molecular Weight238.29
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=CC(=C(C2=O)C#N)C)C
InChIInChI=1S/C15H14N2O/c1-10-5-4-6-13(7-10)17-12(3)8-11(2)14(9-16)15(17)18/h4-8H,1-3H3
InChIKeyGDQXZPPXMQSLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 634173-21-0: Compound Class & Sourcing Overview


4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 634173-21-0) belongs to the 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile (3-cyanopyridone) family, a heterocyclic scaffold recognized for cytotoxic, antimicrobial, and phosphodiesterase inhibitory activities [1]. The compound features a 2-oxo-1,2-dihydropyridine core with methyl groups at C4 and C6, a cyano substituent at C3, and a 3-methylphenyl (m-tolyl) group at N1. Its molecular formula is C₁₅H₁₄N₂O, with a molecular weight of 238.28 g/mol, a computed XLogP of 2.5, and a topological polar surface area of 44.1 Ų [2]. The compound is commercially available from multiple vendors at purities up to 98%, with supply options ranging from milligram to gram scale .

1
N1-aryl 3-cyanopyridone scaffold for cellular signaling and antimicrobial screening cascades.
2
Medicinal chemistry entry point for PDE3 pathway studies and kinase selectivity assays.
3
Corrosion inhibitor framework for adsorption mechanism investigations in acidic environments.

Generic Analogs vs. CAS 634173-21-0: Substitution Risks


The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the N1 position, where substituent identity governs lipophilicity, hydrogen-bonding capacity, molecular planarity, and target engagement. Within the 1,4,6-trisubstituted series evaluated by Faidallah et al., cytotoxic potency varied over 8-fold across analogs differing only in N1-substitution, with the most active compound (analog 24) being 2.5-fold more potent than doxorubicin against HT29 colon carcinoma cells, while other N1-substituted analogs showed substantially weaker activity [1]. Similarly, corrosion inhibition efficiency for the N1-methyl analog TODPCN was 62.3% at 0.5 mM, whereas the N1-unsubstituted DPCN and its carboxamide counterpart DPCA exhibit different adsorption profiles and mixed-type inhibition mechanisms on zinc surfaces [2]. The target compound's specific N1-(3-methylphenyl) group confers a computed XLogP of 2.5 versus 0.4 for the N1-unsubstituted analog (CAS 769-28-8), a 6.25-fold increase in predicted lipophilicity that directly impacts membrane permeability, protein binding, and metal-surface adsorption behavior [3]. Generic substitution with a different N1-substituted 3-cyanopyridone risks loss of desired physicochemical profile and biological or functional performance.

N1-H Analog Lipophilicity mismatch context may alter membrane permeability and protein binding behavior.
N1-Alkyl Analog Metal-surface adsorption context may differ due to absence of aromatic π-electron density.
N1-Aryl Isomer Cytotoxicity and enzyme inhibition profiles may shift due to steric and electronic modulation.

Quantitative Differentiation Evidence for CAS 634173-21-0


Lipophilicity Modulation: N1-Aryl vs. Unsubstituted DPCN

The target compound (CAS 634173-21-0) exhibits a computed XLogP of 2.5, compared to 0.4 for the N1-unsubstituted analog 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (DPCN, CAS 769-28-8), representing a 6.25-fold increase in predicted octanol-water partition coefficient [1]. The target compound also possesses zero hydrogen bond donors (vs. 1 for DPCN) and a smaller topological polar surface area (44.1 vs. approximately 53 Ų for DPCN), consistent with the replacement of the N1-H with an N1-(3-methylphenyl) group [2]. These differences are quantifiable and originate from the specific N1-aryl substitution pattern.

Lipophilicity Modulation
Cross-study comparable
XLogP 2.5 vs DPCN (CAS 769-28-8) XLogP 0.4, representing a 6.25-fold higher predicted partition coefficient.
Supports cell-permeability endpoint review. May enhance passive diffusion in cell-based assays.
Computed by XLogP3; zero H-bond donor count vs. 1 for DPCN.
Lipophilicity Drug-likeness Physicochemical profiling

N1-Aryl vs. N1-Methyl: Corrosion Inhibition Potential

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (TODPCN, N1-CH₃ analog) demonstrated corrosion inhibition efficiency (η) of 62.3% on mild steel in 0.5 M H₂SO₄ at the lowest tested concentration of 0.5 mM at 298 K, with efficiency increasing at higher concentrations [1]. TODPCN follows Langmuir adsorption isotherm and functions via a mixed-type inhibition mechanism. The target compound's N1-(3-methylphenyl) group provides a larger aromatic surface area for metal-surface adsorption through π-electron interactions compared to the N1-methyl group, potentially yielding enhanced adsorption enthalpy and inhibition efficiency. This is a class-level inference based on the established positive correlation between aromatic π-density and corrosion inhibition performance in heterocyclic nitrile derivatives [2].

Corrosion Inhibition
Class-level inference
TODPCN (N1-CH3): η = 62.3% at 0.5 mM. Target compound N1-aryl π-system predicted to enhance adsorption.
Supports acidic corrosion inhibitor screening context. Inhibitor efficiency requires direct validation.
Langmuir isotherm, mixed-type inhibition on mild steel in 0.5 M H2SO4.
Corrosion inhibition Mild steel Adsorption mechanism

N1-Aryl Substitution: Key Determinant of Anticancer Activity

In the Faidallah et al. (2015) panel of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles tested against HT29 (colon), Hep-G2 (liver), and MCF7 (breast) carcinoma cell lines via MTT assay, 13 of 35 analogs exhibited variable cytotoxic activity, with LC₅₀ values ranging from 72.1 mg/mL (weak) to 8.4 mg/mL (most potent, analog 24) [1]. Analog 24, bearing an N1-aryl substituent with an appended 1,3-benzodioxole moiety, was 2.5-fold more active than doxorubicin against HT29. The presence of an N1-aryl group was a structural feature shared among the most active cytotoxic compounds (analogs 15, 23, 24), while N1-alkyl or N1-H analogs typically showed reduced potency [2]. The target compound (CAS 634173-21-0) incorporates the N1-(3-methylphenyl) aryl substitution pattern consistent with the active chemotype.

Cytotoxic Activity
Class-level inference
N1-aryl analog (24) LC50 = 8.4 mg/mL vs Doxorubicin ~21 mg/mL (HT29). Target compound aligns with active aryl chemotype.
Supports cytotoxicity endpoint review. May facilitate structure-activity relationship expansion.
MTT assay; 24h exposure; 8.6-fold activity range across 35 analogs.
Cytotoxicity Anticancer Structure-activity relationship

PDE3 Inhibition: 3-Cyanopyridone Scaffold vs. Milrinone

A novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (DF492) demonstrated PDE3 inhibition with an IC₅₀ of 409.5 nM, representing 1.72-fold greater potency than the clinically used PDE3 inhibitor milrinone (IC₅₀ = 703.1 nM) [1]. Molecular docking studies toward human PDE3A indicated that the bulkier decorating fragments on the 2-oxo-1,2-dihydropyridine-3-carbonitrile core shifted binding affinity compared to milrinone. The target compound (CAS 634173-21-0) shares the same 2-oxo-1,2-dihydropyridine-3-carbonitrile core scaffold as DF492 and milrinone, differing in the specific N1 and C4/C6 substitution pattern. While DF492 is a more elaborated derivative, the scaffold class has validated PDE3 inhibitory capability exceeding that of milrinone.

PDE3 Inhibition
Class-level inference
DF492 core scaffold IC50 = 409.5 nM vs Milrinone IC50 = 703.1 nM. Target compound shares core structure.
Supports PDE3 pathway pharmacophore analysis. Scaffold-validated inhibitory activity context.
Tandem MS/MS assay; human PDE3A; molecular docking performed.
Phosphodiesterase 3 PDE3A inhibition Cardiovascular research

Antimicrobial Activity: N1-Substitution Determinants

A series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives were synthesized and evaluated for antibacterial and antifungal activity [1]. Phthalimide derivatives (compounds 8a and 8b) showed comparable antibacterial and antifungal effects to standard agents. The study established that the nature of the N1 substituent critically modulates antimicrobial potency within the 4,6-dimethyl-2-oxo-pyridine-3-carbonitrile scaffold. The target compound features an N1-(3-methylphenyl) substituent, which differs from the N1-amino or N1-hydrazone linkages explored in the study. Antimicrobial data from the Faidallah 2015 panel also showed that 17 of 35 compounds exerted variable antimicrobial activity, with analog 24 being equipotent to ampicillin against S. aureus and E. coli, and possessing antifungal activity comparable to clotrimazole [2].

Antimicrobial Activity
Class-level inference
Analog 24 equipotent to ampicillin (S. aureus, E. coli) and comparable to clotrimazole (C. albicans). Target compound provides distinct N1-aryl chemotype.
Supports antimicrobial screening context. Chemotype differentiation may offer distinct resistance profile.
Disk diffusion and MIC determination against ATCC strains.
Antimicrobial Antibacterial Antifungal

Application Scenarios for CAS 634173-21-0


Anticancer Lead Optimization with N1-Aryl 3-Cyanopyridone

The compound serves as a pre-built N1-(3-methylphenyl)-substituted 3-cyanopyridone scaffold for direct entry into cytotoxic screening cascades. As demonstrated by Faidallah et al. (2015), N1-aryl substitution is a key determinant of anticancer activity in this chemotype, with leading analogs achieving LC₅₀ values 2.5-fold superior to doxorubicin against HT29 colon carcinoma cells [1]. The compound's computed XLogP of 2.5 and zero H-bond donor count predict favorable cellular permeability [2], making it a rational starting point for structure-activity relationship expansion at C4, C5, and C6 positions, or for further N1-aryl diversification via the m-tolyl group.

N1-Aryl 3-Cyanopyridone as Acidic Corrosion Inhibitor

The N1-(3-methylphenyl) substitution provides an extended aromatic π-system for metal-surface adsorption, a feature absent in N1-methyl (TODPCN) and N1-unsubstituted (DPCN) analogs. TODPCN achieves 62.3% inhibition efficiency at 0.5 mM on mild steel in 0.5 M H₂SO₄ [1], while DPCN and DPCA demonstrate mixed-type inhibition on zinc in HCl [2]. The target compound's increased aromatic π-electron density and higher lipophilicity (XLogP 2.5 vs. 0.4 for DPCN) are predicted to enhance adsorption enthalpy and surface coverage, supporting its evaluation as a corrosion inhibitor for acidic industrial environments.

PDE3 Inhibitor Fragment Discovery: N1-Aryl 3-Cyanopyridone Core

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core has validated PDE3 inhibitory activity exceeding that of milrinone (DF492 IC₅₀ = 409.5 nM vs. milrinone IC₅₀ = 703.1 nM; 1.72-fold improvement) [1]. The target compound provides this core with a specific N1-(3-methylphenyl) substituent, enabling exploration of PDE3A/PDE3B isoform selectivity through modulation of the N1-aryl group. Molecular docking studies of DF492 toward human PDE3A indicate that bulkier decorating fragments shift binding affinity [2], supporting the use of CAS 634173-21-0 as a fragment for structure-based design of next-generation PDE3 inhibitors with improved selectivity profiles.

Antimicrobial Screening: N1-Aryl 3-Cyanopyridone with Distinct Resistance Profile

The Faidallah 2015 panel identified analogs (15, 20, 21, 23, 24) with potent dual antimicrobial-anticancer activity, with analog 24 achieving equipotency to ampicillin against S. aureus and E. coli, and antifungal activity comparable to clotrimazole [1]. The target compound's N1-(3-methylphenyl) substituent represents a chemotype distinct from the N1-amino-hydrazone and N1-phthalimide derivatives explored by El-Sayed et al. (2011) [2]. This structural differentiation may translate to a distinct antimicrobial spectrum and resistance profile, making the compound a valuable entry for antimicrobial screening libraries and combination studies with established antibiotics.

Application
Selection Property
Validation Focus
Cytotoxicity Cell-Model Studies
N1-aryl substitution pattern review
LC50 endpoint context and membrane permeability profiling
Acidic Corrosion Inhibition Research
Metal-surface adsorption prediction
Gravimetric inhibition and polarization assay review
PDE3 Enzyme Inhibition Studies
Core scaffold fidelity and N1-aryl modulation
Enzyme assay and isoform selectivity analysis
Antimicrobial Screening Assays
Chemotype differentiation review
MIC endpoint context and resistance mechanism review
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